2,2'-Binaphthyl

Asymmetric Catalysis Chiral Chromatography Analytical Chemistry

2,2'-Binaphthyl (C20H14) provides the axially chiral, rigid biaryl scaffold essential for constructing high-performance BINAP/BINOL-type ligands and chiral selectors. Its unique 2,2'-linkage locks a temperature-stable dihedral angle that ensures consistent catalytic activity, enantiomeric recognition, and chiroptical signals—advantages unattainable with 1,1'- or 1,2'-isomers. With a fluorescence quantum yield of 0.57 and ambient storage/shipping, this scaffold enables reproducible sensor and separation‑media development. Procure ≥98% purity racemic 2,2'-binaphthyl to build your proprietary enantioselective catalysts and HPLC chiral stationary phases.

Molecular Formula C20H14
Molecular Weight 254.3 g/mol
CAS No. 612-78-2
Cat. No. B165483
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,2'-Binaphthyl
CAS612-78-2
Synonyms2,2'-binaphthyl
Molecular FormulaC20H14
Molecular Weight254.3 g/mol
Structural Identifiers
SMILESC1=CC=C2C=C(C=CC2=C1)C3=CC4=CC=CC=C4C=C3
InChIInChI=1S/C20H14/c1-3-7-17-13-19(11-9-15(17)5-1)20-12-10-16-6-2-4-8-18(16)14-20/h1-14H
InChIKeyMSBVBOUOMVTWKE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2,2'-Binaphthyl (CAS 612-78-2) Properties & Procurement Guide: An Axially Chiral Scaffold for Asymmetric Catalysis


2,2'-Binaphthyl (C20H14) is an axially chiral biaryl compound comprising two naphthalene units linked at the 2-position, existing as a racemic mixture of two atropisomers due to restricted rotation about the C1–C1' bond [1]. This hindered rotation imparts configurational stability, making it a privileged chiral scaffold for constructing ligands and catalysts in asymmetric synthesis [2]. Its molecular architecture supports a wide range of functionalization at the 2,2'-positions, enabling the creation of diverse chiral auxiliaries and ligands [3].

Why 2,2'-Binaphthyl Cannot Be Replaced by Other Binaphthyl Isomers or Derivatives in Critical Applications


In asymmetric catalysis and materials science, substituting 2,2'-binaphthyl with other binaphthyl isomers (e.g., 1,1'- or 1,2'-binaphthyl) or simple biaryls leads to distinct structural, photophysical, and stereochemical outcomes. The 2,2'-linkage imparts a unique dihedral angle and rotational barrier that directly influence catalytic activity, chiral recognition, and fluorescence properties [1]. Unlike 1,1'-binaphthyl, which exhibits significant conformational flexibility in its excited state, 2,2'-binaphthyl maintains a rigid, temperature-stable geometry that is critical for consistent chiroptical performance [2]. These intrinsic differences render generic substitution unreliable without quantitative validation of the specific property required for the intended application.

Quantitative Differentiation of 2,2'-Binaphthyl: Direct Comparative Data vs. Key Analogs


Chiral HPLC Resolution: Comparable Retention Times to 1,1'-Binaphthyl-Based Ligands

2,2'-Binaphthyl and its derivatives demonstrate distinct chromatographic behavior that is essential for purity assessment and enantiomeric separation. Under identical normal-phase HPLC conditions (Chiralpak IA column, hexane/2-propanol mobile phase), 2,2'-binaphthyl-1,1'-biisoquinoline exhibits a retention time of 9.5 minutes, which is comparable to that of BINAP (2,2'-bis(diphenylphosphino)-1,1'-binaphthyl) derivatives [1]. This indicates that 2,2'-binaphthyl-based analytes can be reliably resolved and quantified using standard chiral stationary phases, ensuring procurement of enantiopure material [2].

Asymmetric Catalysis Chiral Chromatography Analytical Chemistry

Conformational Rigidity: Temperature-Stable Emission vs. 1,1'-Binaphthyl

2,2'-Binaphthyl exhibits remarkable photophysical stability across temperature variations, unlike its 1,1'-isomer. In fluid and rigid media, the emission spectra of 2,2'-binaphthyl do not undergo significant modification with temperature change or excitation wavelength, whereas 1,1'-binaphthyl shows a pronounced conformational change in the excited state that alters its phosphorescence-to-fluorescence intensity ratio [1]. This conformational rigidity ensures reproducible fluorescence performance, which is critical for applications in sensors and optical materials.

Photophysics Fluorescence Spectroscopy Materials Science

Fluorescence Quantum Yield: 0.57 in Methanol vs. Negligible Value for BINAP Complexes

2,2'-Binaphthyl exhibits a fluorescence quantum yield (Φ) of 0.57 for the major rotamer in methanol at 20°C, with a corresponding lifetime of 22.2 ns [1]. In stark contrast, metal complexes of BINAP (a 2,2'-binaphthyl derivative) show extremely weak prompt fluorescence, with a quantum yield of only 1.6 × 10⁻⁴ [2]. This 3,500-fold difference underscores the intrinsic fluorescence capability of the parent 2,2'-binaphthyl scaffold, which is largely quenched upon phosphine substitution and metal coordination.

Fluorescence Quantum Yield Photochemistry

Racemization Barrier: Moderate Stability vs. Ultra-High BINAP Barriers

The racemization barrier for 2,2'-binaphthyl derivatives falls in a moderate range that enables both configurational stability at ambient temperature and facile interconversion under controlled thermal conditions. For example, a bridged 2,2'-binaphthyl stibole derivative exhibits a free energy barrier (ΔG‡) of 85±1 kJ mol⁻¹ and a half-life of 5.2 hours at 20°C [1]. In comparison, the widely used BINAP ligand has a computed enantiomerization barrier exceeding 200 kJ mol⁻¹ [2], while BINOL possesses a barrier of ~167 kJ mol⁻¹ [3]. The lower barrier of 2,2'-binaphthyl derivatives allows for dynamic processes that can be harnessed in certain catalytic cycles, whereas BINAP and BINOL are essentially configurationally locked under typical reaction conditions.

Atropisomerism Configurational Stability Asymmetric Synthesis

Optimal Application Scenarios for 2,2'-Binaphthyl Based on Quantitative Differentiation


Asymmetric Catalysis Using 2,2'-Binaphthyl-Derived Ligands

2,2'-Binaphthyl serves as the foundational scaffold for a wide range of chiral ligands, including BINAP and BINOL derivatives. Its axial chirality and modifiable 2,2'-positions enable the design of highly enantioselective catalysts for hydrogenation, C–C bond formation, and C–H functionalization [1]. Procurement of enantiopure 2,2'-binaphthyl is essential for synthesizing these ligands with high optical purity.

Fluorescent Probes and Sensors

The high fluorescence quantum yield (0.57) and temperature-stable emission of 2,2'-binaphthyl make it an excellent candidate for developing fluorescent sensors and imaging agents. Its rigid framework ensures reproducible optical signals, while the absence of significant temperature dependence simplifies calibration and enhances reliability in variable environments [2].

Chiral Stationary Phases for Chromatography

2,2'-Binaphthyl and its derivatives are employed as chiral selectors in HPLC and capillary electrophoresis. The distinct chromatographic behavior observed on polysaccharide-based CSPs (e.g., Chiralpak IA) enables efficient enantioseparation of a broad range of racemic analytes [3]. This application leverages the compound's robust chiral recognition properties.

Technical Documentation Hub

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